REACTION_CXSMILES
|
Cl[C:2]([F:7])([F:6])C([O-])=O.[Na+].C(=O)([O-])[O-].[K+].[K+].[F:15][C:16]1[C:21]([N+:22]([O-:24])=[O:23])=[CH:20][CH:19]=[CH:18][C:17]=1[OH:25]>CN(C=O)C.O>[F:6][CH:2]([F:7])[O:25][C:17]1[CH:18]=[CH:19][CH:20]=[C:21]([N+:22]([O-:24])=[O:23])[C:16]=1[F:15] |f:0.1,2.3.4|
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Name
|
|
Quantity
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7.14 g
|
Type
|
reactant
|
Smiles
|
ClC(C(=O)[O-])(F)F.[Na+]
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Name
|
|
Quantity
|
3.5 g
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Type
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reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
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CN(C)C=O
|
Name
|
|
Quantity
|
2.5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=CC=C1[N+](=O)[O-])O
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Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
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CN(C)C=O
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Control Type
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UNSPECIFIED
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Setpoint
|
110 °C
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Type
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CUSTOM
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Details
|
the mixture was stirred at 110° C. for 6 h
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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After cooling down
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Type
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CUSTOM
|
Details
|
the mixture was quenched with water
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Type
|
EXTRACTION
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Details
|
extracted with EtOAc
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Type
|
WASH
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Details
|
The organic layer was then washed with water, brine
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
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Type
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FILTRATION
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Details
|
filtered
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Type
|
CONCENTRATION
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Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude material was purified by flash column chromatography on silica gel (c-hexane to c-hexane/EtOAc 1:1)
|
Type
|
CUSTOM
|
Details
|
2.09 min.
|
Duration
|
2.09 min
|
Reaction Time |
6 h |
Name
|
|
Type
|
|
Smiles
|
FC(OC1=C(C(=CC=C1)[N+](=O)[O-])F)F
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |